molecular formula C14H13F2N3O2 B6575887 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide CAS No. 1203240-34-9

3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide

Katalognummer B6575887
CAS-Nummer: 1203240-34-9
Molekulargewicht: 293.27 g/mol
InChI-Schlüssel: VGIWRADBZFSDSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide, also known as DFDPB, is a chemical compound that has recently been studied for its potential applications in scientific research. DFDPB is a synthetic compound with a unique structure that has been shown to possess a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been shown to be a potent inhibitor of protein kinase C (PKC), and has been used to study the role of PKC in various cellular processes. 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has also been used to study the effects of PKC inhibition on cell proliferation and apoptosis, as well as the effects of PKC on the expression of certain genes. Additionally, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been used to study the effects of PKC on the regulation of the cell cycle, and the effects of PKC on the activation of certain signaling pathways.

Wirkmechanismus

3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide acts as an inhibitor of protein kinase C (PKC), a family of enzymes that are involved in the regulation of a variety of cellular processes. When 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide binds to the active site of the enzyme, it prevents the enzyme from binding to its substrate and thus prevents the enzyme from carrying out its normal function. This inhibition of PKC leads to a decrease in the activity of certain signaling pathways, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The inhibition of PKC by 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of certain cancer cells, as well as to induce apoptosis in certain cells. Additionally, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been shown to affect the expression of certain genes, as well as to alter the activity of certain signaling pathways. Finally, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been shown to have an effect on the regulation of the cell cycle.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive compound, making it widely available for use in experiments. Secondly, it has been shown to be a potent inhibitor of PKC, making it an ideal tool for studying the effects of PKC inhibition on various cellular processes. Finally, it is a relatively stable compound, making it suitable for use in long-term experiments.
However, there are also some limitations to the use of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide in laboratory experiments. For example, it has been shown to be a relatively weak inhibitor of PKC, meaning that it may not be suitable for use in experiments that require a stronger inhibition of PKC activity. Additionally, 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide has been shown to have a relatively short half-life, meaning that it may not be suitable for use in long-term experiments.

Zukünftige Richtungen

The potential future directions of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide research are numerous. Firstly, further studies could be conducted to determine the effects of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide on other cellular processes, such as cell migration, cell adhesion, and cell differentiation. Secondly, further studies could be conducted to determine the effects of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide on the expression of other genes, as well as the effects of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide on other signaling pathways. Additionally, further studies could be conducted to determine the effects of 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide on other types of cells, such as immune cells, stem cells, and neurons. Finally, further studies could be conducted to develop more potent inhibitors of PKC, as well as to develop more stable compounds for use in long-term experiments.

Synthesemethoden

3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide can be synthesized through a multi-step process that begins with the reaction of 2-bromo-3,4-difluorobenzamide with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide (NHS). This reaction produces an intermediate compound, which is then reacted with 6-oxo-1,6-dihydropyridazin-1-ylpropyl bromide in the presence of sodium bicarbonate and tetrahydrofuran (THF). The final product is the desired 3,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzamide molecule.

Eigenschaften

IUPAC Name

3,4-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c15-11-5-4-10(9-12(11)16)14(21)17-6-2-8-19-13(20)3-1-7-18-19/h1,3-5,7,9H,2,6,8H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIWRADBZFSDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.